molecular formula C17H17N3OS B6504029 2-(benzylsulfanyl)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide CAS No. 1396802-77-9

2-(benzylsulfanyl)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide

Cat. No.: B6504029
CAS No.: 1396802-77-9
M. Wt: 311.4 g/mol
InChI Key: HPBGRQWRVIDSHN-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide is a complex organic compound that integrates a benzylsulfanyl group and a pyrazolo[1,5-a]pyridin-3-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide typically involves multi-step organic reactions. One common method includes the cyclocondensation of amino pyrazoles with enaminones or chalcones in the presence of potassium persulfate (K2S2O8) and sodium halides (NaX). This reaction proceeds through a tandem cyclization and oxidative halogenation process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above, particularly the use of environmentally benign conditions and readily available reagents, suggests potential for industrial application .

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylsulfanyl group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaH in dimethylformamide (DMF) or KOtBu in tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with cellular signaling pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylsulfanyl)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzylsulfanyl group, in particular, provides unique opportunities for further functionalization and derivatization .

Properties

IUPAC Name

2-benzylsulfanyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c21-17(13-22-12-14-6-2-1-3-7-14)18-10-15-11-19-20-9-5-4-8-16(15)20/h1-9,11H,10,12-13H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBGRQWRVIDSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCC2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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